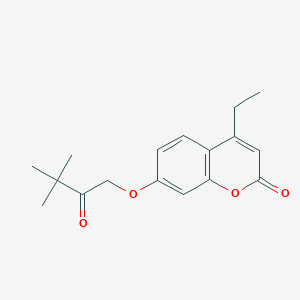![molecular formula C14H19NO5S B5780335 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid, also known as EPPTB, is a chemical compound that has recently gained significant attention in scientific research. It belongs to the class of thienyl-containing compounds and has shown potential in various biological applications.
Mechanism of Action
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid acts as an inhibitor of PTP1B by binding to its active site and preventing its activity. This inhibition leads to an increase in insulin signaling, which helps in the treatment of type 2 diabetes. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid also inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Its anti-inflammatory properties are attributed to its ability to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has shown significant biochemical and physiological effects in various studies. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce tumor growth and induce apoptosis in cancer cells. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has anti-inflammatory effects and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a multistep process. It has shown promising results in various biological applications, including the treatment of type 2 diabetes and cancer. However, 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Its efficacy and safety in humans are also not yet established.
Future Directions
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has shown potential in various biological applications, and several future directions can be explored. Further studies are needed to understand the mechanism of action of 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid and its molecular targets. Its efficacy and safety in humans need to be established through clinical trials. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid can also be modified to improve its potency and selectivity towards specific targets. Its potential in other diseases, such as inflammation and neurodegenerative diseases, can also be explored.
Conclusion:
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid is a promising compound that has shown potential in various biological applications. Its ability to inhibit the activity of PTP1B makes it a potential candidate for the treatment of type 2 diabetes. Its anti-cancer and anti-inflammatory properties also make it a potential candidate for the treatment of cancer and other inflammatory diseases. Further studies are needed to understand its mechanism of action and its potential in other diseases.
Synthesis Methods
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid can be synthesized using a multistep process that involves the reaction of 3-bromo-5-propylthiophene with diethyl malonate, followed by the addition of ethyl chloroformate and then the reaction with 4-aminobutanoyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied for its potential in various biological applications. It has shown promising results in inhibiting the activity of a specific protein called protein tyrosine phosphatase 1B (PTP1B). PTP1B is known to play a crucial role in insulin signaling, and its inhibition can help in the treatment of type 2 diabetes. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has also shown potential in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-5-9-8-10(14(19)20-4-2)13(21-9)15-11(16)6-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONWXJVIHBCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Ethoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)




![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
